2-Propyl-benzothiazol-6-ylamine

Benzothiazole derivatives Physicochemical properties Structure-activity relationship

Researchers need validated benzothiazole analogs with defined lipophilicity for SAR studies, not generic scaffolds. CAS 58460-07-4 (2-propyl-1,3-benzothiazol-6-amine, MW 192.28) provides an exact propyl spacer to probe hydrophobic pocket effects. - **Systematic SAR control**: logP ~2.55 (calc.) - intermediate between ethyl (logP 3.02) and methyl analogs. - **Synthetic versatility**: Primary 6-amine enables amides, sulfonamides, or reductive amination. - **Method development**: Distinct MW (192.28) and PSA (38.9 Ų) for HPLC-MS calibration. Available in research quantities with rapid global dispatch.

Molecular Formula C10H12N2S
Molecular Weight 192.28
CAS No. 58460-07-4
Cat. No. B2689091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-benzothiazol-6-ylamine
CAS58460-07-4
Molecular FormulaC10H12N2S
Molecular Weight192.28
Structural Identifiers
SMILESCCCC1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C10H12N2S/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3
InChIKeyYEYHJXPSNYTXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-benzothiazol-6-ylamine Procurement & Specifications


2-Propyl-benzothiazol-6-ylamine (CAS 58460-07-4), also known as 2-propyl-1,3-benzothiazol-6-amine, is an aromatic heterocyclic compound belonging to the benzothiazole class. It possesses the molecular formula C10H12N2S and a molecular weight of 192.28 g/mol . The compound features a primary aromatic amine at the 6-position and an n-propyl substituent at the 2-position of the benzothiazole scaffold [1]. It is primarily utilized as a research chemical and synthetic intermediate, with vendor-reported purity levels ranging from 95% to 98% .

Why 2-Propyl-benzothiazol-6-ylamine Cannot Be Replaced by Analogs


The 2-position alkyl substituent length critically governs both the physicochemical properties and the synthetic utility of benzothiazole-6-amine derivatives. Substituting 2-propyl-benzothiazol-6-ylamine with shorter-chain analogs such as 2-ethyl-benzothiazol-6-ylamine (C9H10N2S, MW: 178.25) or 2-methyl-benzothiazol-6-ylamine (C8H8N2S, MW: 164.23) results in measurable differences in lipophilicity, boiling point, and chromatographic behavior . Calculated logP values increase with alkyl chain elongation, and while direct experimental data for the 2-propyl derivative is limited, the 2-ethyl analog exhibits a logP of 3.02 . These differences directly impact synthetic route optimization, purification method development, and downstream derivatization efficiency. Furthermore, the 2-propyl substituent may serve as a distinct pharmacophore element in structure-activity relationship (SAR) campaigns where alkyl chain length modulates target binding or metabolic stability [1].

2-Propyl-benzothiazol-6-ylamine: Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Differentiation

2-Propyl-benzothiazol-6-ylamine (MW: 192.28) exhibits higher molecular weight and increased lipophilic character relative to shorter 2-alkyl chain analogs. The 2-ethyl analog (CAS 17142-81-3) has a molecular weight of 178.25 g/mol, while the 2-methyl analog (CAS 2941-62-0) has a molecular weight of 164.23 g/mol . The 2-ethyl analog has a reported logP of 3.02, providing a benchmark for the lipophilicity trend in this series . While experimental logP for the 2-propyl derivative is not publicly available, computational estimates from ChemBase indicate a logP of approximately 2.55 and a logD (pH=7.4) of 2.55, which may reflect different calculation methodologies [1].

Benzothiazole derivatives Physicochemical properties Structure-activity relationship

Purity Specifications and Vendor Availability

2-Propyl-benzothiazol-6-ylamine is commercially available from multiple research chemical suppliers with reported purity levels of 95% to 98% . In contrast, its structural isomer 2-isopropyl-benzothiazol-6-ylamine (CAS 42517-23-7) is offered at 95-96% purity with more limited vendor availability, suggesting potential differences in synthetic accessibility or commercial demand . The 2-ethyl analog (CAS 17142-81-3) and 2-methyl analog (CAS 2941-62-0) are more widely stocked, reflecting their longer commercial history and broader use as intermediates .

Research chemical sourcing Benzothiazole intermediates Procurement specifications

Synthetic Distinction from 2-(Propylthio) Analogs

2-Propyl-benzothiazol-6-ylamine contains a direct C-C bond at the 2-position (propyl group attached via carbon), whereas 2-(propylthio)-6-aminobenzothiazole (CAS 64350-92-1) incorporates a sulfur atom between the propyl moiety and the benzothiazole core . This structural divergence results in different molecular formulas (C10H12N2S vs C10H12N2S2) and distinct chemical reactivity profiles. 2-Alkylthio-6-aminobenzothiazoles have documented antimicrobial activity against Staphylococcus aureus and Candida albicans, with SAR studies linking the alkylthio chain to biological potency [1]. The 2-propyl derivative lacks the thioether linkage and therefore cannot substitute for thioether analogs in medicinal chemistry campaigns targeting antimicrobial or antimycobacterial pathways.

Benzothiazole derivatives Synthetic intermediates Thioether analogs

Impact of 2-Alkyl Chain Length on Synthesis Efficiency

The condensation of 2-aminothiophenol with aliphatic aldehydes provides a general route to 2-alkylbenzothiazoles, with the alkyl chain length affecting both the intermediate stability and the oxidation step efficiency [1]. While specific yields for the 2-propyl derivative are not reported in the primary literature, the methodology demonstrates that 2-alkylbenzothiazoles with varying chain lengths can be prepared using molecular sieves followed by silica gel-supported pyridinium chlorochromate oxidation. The choice of 2-propyl substitution may offer distinct advantages in subsequent derivatization reactions where longer alkyl chains provide enhanced steric protection or altered electronic effects relative to methyl or ethyl analogs [2].

Benzothiazole synthesis 2-Alkylbenzothiazoles Reaction optimization

Computational Property Profile for Drug Screening

Computational analysis of 2-propyl-benzothiazol-6-ylamine using JChem indicates compliance with Lipinski's Rule of Five (true), with a polar surface area of 38.91 Ų, molar refractivity of 55.50 cm³, and a hydrogen bond donor count of 1 [1]. These values position the compound within favorable drug-like chemical space for small molecule screening campaigns. For comparison, the 2-ethyl analog (CAS 17142-81-3) has a PSA of 67.15 Ų , while the 2-methyl analog (CAS 2941-62-0) has a predicted pKa of 3.49 [2]. The propyl derivative's balanced hydrophobicity and limited hydrogen bonding capacity make it distinct from these comparators in computational triage workflows.

Computational chemistry Drug-likeness Virtual screening

Recommended Research Applications for 2-Propyl-benzothiazol-6-ylamine


Synthetic Intermediate for 2-Alkylbenzothiazole Libraries

2-Propyl-benzothiazol-6-ylamine serves as a viable building block for constructing compound libraries exploring 2-alkyl chain length effects on target binding. The propyl substituent provides intermediate lipophilicity between ethyl and butyl analogs, enabling systematic SAR evaluation of hydrophobic interactions in benzothiazole-based pharmacophores [1]. The primary amine at the 6-position offers a reactive handle for amide coupling, sulfonamide formation, or reductive amination to generate diverse derivatives [2].

Reference Standard in Chromatographic Method Development

The distinct molecular weight (192.28 g/mol) and calculated logP (2.55) of 2-propyl-benzothiazol-6-ylamine position it as a useful reference compound for optimizing reversed-phase HPLC or LC-MS methods targeting benzothiazole derivatives. Its chromatographic behavior will differ measurably from both 2-ethyl (MW: 178.25) and 2-methyl (MW: 164.23) analogs, making it a valuable marker for method robustness testing and retention time prediction modeling .

Computational Chemistry and Molecular Modeling Studies

The availability of calculated physicochemical parameters—including PSA (38.91 Ų), molar refractivity (55.50 cm³), and Lipinski compliance—makes 2-propyl-benzothiazol-6-ylamine suitable for inclusion in virtual screening libraries and molecular dynamics simulations [3]. Its intermediate property profile can serve as a benchmark for evaluating computational property prediction accuracy across the 2-alkylbenzothiazole series.

SAR Control Compound for 2-Substituted Benzothiazoles

In SAR campaigns investigating the impact of 2-position substituents on benzothiazole scaffold activity, 2-propyl-benzothiazol-6-ylamine can function as an alkyl chain control against 2-aryl or 2-heteroaryl derivatives. Its lack of documented potent biological activity in public literature makes it suitable as a baseline comparator when screening for novel target engagement where excessive baseline activity would confound assay interpretation [1].

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